N2-(1-Oxododecyl)-D-arginine
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Overview
Description
N2-(1-Oxododecyl)-D-arginine is a synthetic derivative of the amino acid arginine, characterized by the presence of a dodecyl group attached to the nitrogen atom of the guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N2-(1-Oxododecyl)-D-arginine can be synthesized through the esterification of lauric acid with D-arginine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lauric acid and the arginine . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is typically achieved through techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N2-(1-Oxododecyl)-D-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted analogs, which can have different chemical and biological properties.
Scientific Research Applications
N2-(1-Oxododecyl)-D-arginine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N2-(1-Oxododecyl)-D-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The dodecyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N2-(1-Oxododecyl)-L-arginine: A similar compound with the L-arginine configuration, which may have different biological activity and properties.
N6-(1-Oxododecyl)-L-lysine: Another similar compound with a lysine backbone, used in similar applications but with distinct chemical properties.
Uniqueness
N2-(1-Oxododecyl)-D-arginine is unique due to its specific stereochemistry and the presence of the dodecyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1225433-34-0 |
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Molecular Formula |
C18H36N4O3 |
Molecular Weight |
356.511 |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1 |
InChI Key |
XTJKNGLLPGBHHO-OAHLLOKOSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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